molecular formula C21H11F3N2O4 B388672 5-(2-NITROPHENYL)-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

5-(2-NITROPHENYL)-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B388672
M. Wt: 412.3g/mol
InChI Key: GLHWQDNSXMALOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-NITROPHENYL)-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features both nitrophenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-NITROPHENYL)-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Friedel-Crafts Acylation: Formation of the isoindole core.

    Substitution Reaction: Introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Conditions might include the use of strong bases or acids depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Organic Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Nitrophenyl)-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione: Lacks the trifluoromethyl group.

    5-(2-Nitrophenyl)-2-(trifluoromethyl)-2,3-dihydro-1H-isoindole-1,3-dione: Lacks the phenyl group.

Uniqueness

The presence of both the nitrophenyl and trifluoromethylphenyl groups in 5-(2-NITROPHENYL)-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE provides unique chemical properties that can be exploited in various applications, making it distinct from similar compounds.

Properties

Molecular Formula

C21H11F3N2O4

Molecular Weight

412.3g/mol

IUPAC Name

5-(2-nitrophenyl)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C21H11F3N2O4/c22-21(23,24)13-4-3-5-14(11-13)25-19(27)16-9-8-12(10-17(16)20(25)28)15-6-1-2-7-18(15)26(29)30/h1-11H

InChI Key

GLHWQDNSXMALOM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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